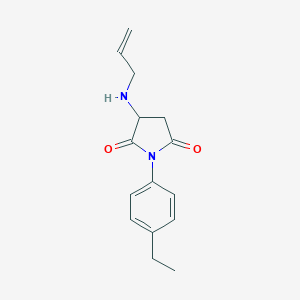
3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione, also known as AEPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AEPD is a member of the pyrrolidine class of compounds and has been investigated for its biochemical and physiological effects, as well as its mechanism of action. In
作用機序
The mechanism of action of 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione may act as a metal chelator, which can inhibit the activity of metal-dependent enzymes. 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione can inhibit the proliferation of cancer cells and induce apoptosis. 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione has also been shown to have antioxidant activity and can protect cells from oxidative stress. In vivo studies have shown that 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione can improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione in lab experiments is its high purity and yield. 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, one limitation of using 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione. One area of research could be the development of 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione derivatives with improved solubility and bioavailability. Another area of research could be the investigation of the mechanism of action of 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione in more detail. Additionally, 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione could be studied for its potential applications in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione has been investigated for its biochemical and physiological effects, as well as its mechanism of action. While there is still much to be learned about 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione, its potential applications make it an interesting compound for further research.
合成法
The synthesis of 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with allyl bromide to produce 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione. This method has been optimized to yield high purity and high yield of 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione.
科学的研究の応用
3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione has been investigated for its potential applications in various scientific fields. In the field of medicinal chemistry, 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione has been studied for its potential as a drug candidate for the treatment of cancer and Alzheimer's disease. 3-(Allylamino)-1-(4-ethylphenyl)-2,5-pyrrolidinedione has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological samples.
特性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
1-(4-ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H18N2O2/c1-3-9-16-13-10-14(18)17(15(13)19)12-7-5-11(4-2)6-8-12/h3,5-8,13,16H,1,4,9-10H2,2H3 |
InChIキー |
HNDOZYRJVCQYFN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC=C |
正規SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 6-amino-5-cyano-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280073.png)
![4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280076.png)
![methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280078.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280079.png)
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280081.png)
![ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280082.png)
![6-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280084.png)
![1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280086.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B280087.png)
![1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280088.png)
![N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280092.png)
![Ethyl 13-(3-furylmethylene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B280093.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280094.png)
![methyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B280096.png)